![molecular formula C22H27NO3 B6071115 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. Also known as MPMP, this compound is a morpholine derivative that has been synthesized using a specific method.
Scientific Research Applications
MPMP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. MPMP has also been investigated for its effects on the central nervous system, specifically its potential as a treatment for depression and anxiety disorders. Additionally, MPMP has been used as a tool for studying the role of specific receptors in the body, such as the sigma-1 receptor.
Mechanism of Action
The mechanism of action of MPMP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. Activation of this receptor has been linked to various physiological processes, including pain perception, inflammation, and neuroprotection. MPMP has also been shown to interact with other receptors in the body, such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that MPMP has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential treatment for conditions such as arthritis and neuropathic pain. MPMP has also been shown to have antitumor properties, inhibiting the growth of cancer cells in vitro. Additionally, MPMP has been found to have anxiolytic and antidepressant effects, potentially making it a treatment for anxiety disorders and depression.
Advantages and Limitations for Lab Experiments
One advantage of using MPMP in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation is that MPMP has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, MPMP has not been extensively studied in vivo, so its effects in whole organisms are not fully understood.
Future Directions
There are several future directions for research on MPMP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, MPMP's antitumor properties warrant further investigation, particularly in vivo studies to determine its potential as a cancer treatment. Finally, research on the sigma-1 receptor and its role in various physiological processes is ongoing, and MPMP may serve as a valuable tool in these studies.
Synthesis Methods
The synthesis of 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine involves the reaction of 3-methoxyphenylpropanoic acid with 2-phenylethylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated under reflux conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography.
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-9-5-8-19(16-20)11-13-22(24)23-14-15-26-21(17-23)12-10-18-6-3-2-4-7-18/h2-9,16,21H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUJXWBGUOETOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

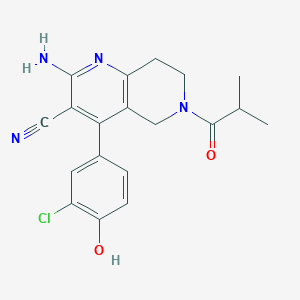
![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)
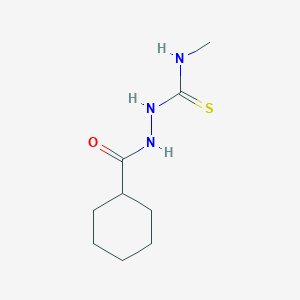
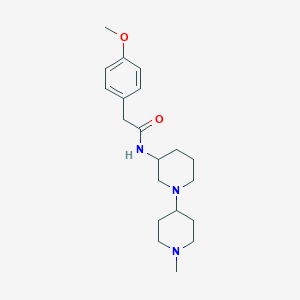
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)
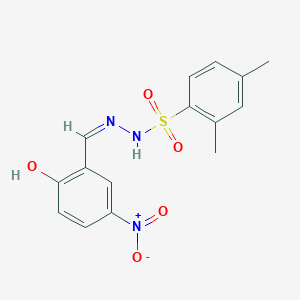
![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)
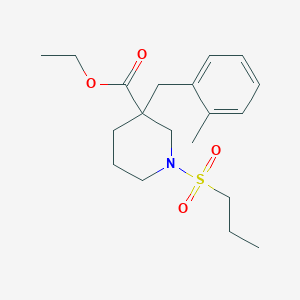
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)